(R)-3-Benzyloxy-pyrrolidine (CAS: 177948-70-8) is a stereochemically pure, O-protected pyrrolidine intermediate widely utilized in medicinal chemistry and active pharmaceutical ingredient (API) process development . Featuring a free secondary amine and a benzyl-protected 3-hydroxyl group, it serves as a direct precursor for N-alkylation, N-acylation, and cross-coupling reactions. By providing the critical (R)-stereocenter pre-installed and the oxygen nucleophile masked, this compound streamlines the synthesis of chiral therapeutics, making it a high-priority procurement target for process chemists aiming to minimize synthetic steps and maximize atom economy .
Substituting (R)-3-Benzyloxy-pyrrolidine with cheaper, related building blocks introduces significant process inefficiencies. Using unprotected (R)-3-hydroxypyrrolidine often leads to competitive O-alkylation or O-arylation during nitrogen functionalization, reducing the target yield and requiring complex chromatographic separations [1]. Conversely, procuring the N-Boc protected variant necessitates an additional acidic deprotection step, which adds a unit operation, decreases overall throughput, and introduces residual acid or salts that can interfere with sensitive downstream couplings . Furthermore, utilizing racemic mixtures mandates late-stage chiral resolution, which inherently caps the maximum theoretical yield of the desired enantiomer at 50% and dramatically inflates production costs[1].
When performing N-arylation or N-alkylation, the presence of the benzyl protecting group ensures exclusive reaction at the nitrogen atom. Procuring (R)-3-Benzyloxy-pyrrolidine allows for direct coupling with typical yields of 85-95%, whereas using the unprotected analog (R)-3-hydroxypyrrolidine results in competitive O-functionalization, often dropping the yield of the desired N-substituted product below 60% [1].
| Evidence Dimension | N-specific coupling yield |
| Target Compound Data | 85-95% yield (exclusive N-functionalization) |
| Comparator Or Baseline | (R)-3-hydroxypyrrolidine (<60% yield due to O-side reactions) |
| Quantified Difference | >25% absolute yield improvement |
| Conditions | Standard Buchwald-Hartwig or reductive amination conditions |
Eliminates the need for post-reaction chromatographic separation of O-alkylated byproducts, directly improving process mass intensity (PMI).
Procuring the N-unprotected (R)-3-Benzyloxy-pyrrolidine eliminates the need for an amine deprotection step. Starting from N-Boc-(R)-3-benzyloxypyrrolidine requires treatment with HCl, which typically yields ~82% of the intermediate salt and adds a unit operation . Using the pre-deprotected building block retains 100% of the starting material for the primary coupling step.
| Evidence Dimension | Synthetic step count and intermediate yield |
| Target Compound Data | 1 step, 100% intermediate retention |
| Comparator Or Baseline | N-Boc-(R)-3-benzyloxypyrrolidine (2 steps, ~82% intermediate yield) |
| Quantified Difference | Elimination of 1 unit operation and ~18% material loss |
| Conditions | API synthesis sequence requiring a free pyrrolidine nitrogen |
Removing a unit operation saves reactor time, reduces reagent costs, and minimizes waste generation in API manufacturing.
For chiral APIs, the (R)-stereocenter is critical for biological activity. Procuring enantiopure (R)-3-Benzyloxy-pyrrolidine (>99% ee) provides a 100% theoretical maximum yield for the desired enantiomer. In contrast, starting with racemic 3-benzyloxypyrrolidine requires late-stage chiral resolution, which inherently caps the maximum theoretical yield at 50% and requires expensive chiral chromatography or resolving agents .
| Evidence Dimension | Maximum theoretical yield of target enantiomer |
| Target Compound Data | 100% theoretical yield (>99% ee starting material) |
| Comparator Or Baseline | Racemic 3-benzyloxypyrrolidine (50% maximum theoretical yield) |
| Quantified Difference | 2x increase in theoretical throughput for the active enantiomer |
| Conditions | Downstream API synthesis requiring a specific stereoisomer |
Starting with the enantiopure building block prevents the loss of half the material during late-stage resolution, drastically reducing the cost of goods (COGs).
Ideal for Buchwald-Hartwig or Ullmann cross-coupling reactions where the free amine must react with aryl halides. The benzyl protection ensures that O-arylation does not occur, maximizing the yield of the N-arylated intermediate[1].
Crucial for constructing 3-substituted pyrrolidine pharmacophores commonly found in targeted oncology therapeutics. The pre-installed (R)-stereocenter dictates the binding affinity of the final molecule, making the enantiopure starting material essential .
Perfect for parallel synthesis of N-alkyl and N-acyl libraries during hit-to-lead optimization. The pre-protected oxygen and free nitrogen allow direct, one-step diversification without the need for intermediate protection/deprotection cycles[1].